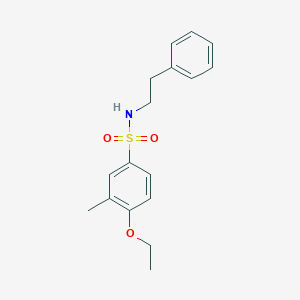![molecular formula C6HBrF4O B239253 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine CAS No. 1694-46-8](/img/structure/B239253.png)
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine, also known as APV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine involves its binding to specific receptors or enzymes, which leads to the modulation of their activity. For example, 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has been shown to bind to the N-methyl-D-aspartate receptor, which leads to the inhibition of its activity. This results in the modulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to modulate synaptic plasticity and memory formation, which makes it a potential drug for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, one limitation of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine. One potential direction is the development of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine as a potential drug for the treatment of neurological disorders, such as Alzheimer's disease. Another potential direction is the development of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine and to identify other potential targets for its activity.
Méthodes De Synthèse
The synthesis of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine involves the reaction of 4-aminostyrene with pyridine-2-carboxaldehyde under basic conditions. The resulting product is a yellow crystalline solid that can be purified through recrystallization. This method has been optimized to yield high purity and yield of 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine.
Applications De Recherche Scientifique
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has been used in various scientific research studies for its potential applications in drug discovery and development. It has been studied as a potential inhibitor of various enzymes and receptors, such as the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine has also been studied as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
1694-46-8 |
|---|---|
Nom du produit |
2-[(E)-2-(4-Aminophenyl)vinyl]pyridine |
Formule moléculaire |
C6HBrF4O |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-(2-pyridin-2-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-10H,14H2 |
Clé InChI |
NAUWKJSESHOJJL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)




![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
